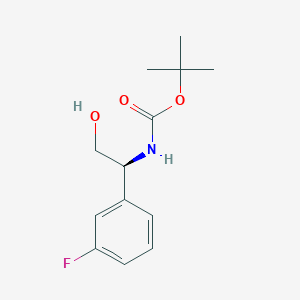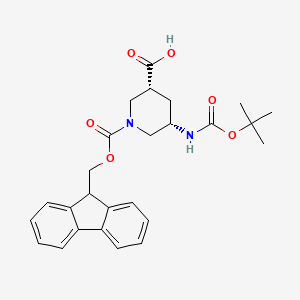
rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid: is a complex organic compound featuring multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a piperidine ring. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its protective groups which facilitate the synthesis of peptides by preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The piperidine ring’s amine group is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the carboxylic acid group: The carboxylic acid group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is done by reacting the carboxylic acid with Fmoc-Cl in the presence of a base like sodium bicarbonate.
Formation of the piperidine ring: The protected intermediates are then subjected to cyclization reactions to form the piperidine ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The protective groups (Fmoc and Boc) can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions typically yield the deprotected amine or carboxylic acid derivatives.
科学研究应用
Chemistry
In chemistry, rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. The protective groups (Fmoc and Boc) are crucial for stepwise peptide synthesis, allowing for selective deprotection and coupling reactions.
Biology
In biological research, this compound is used to study the structure and function of peptides and proteins. The ability to selectively protect and deprotect functional groups enables the synthesis of peptides with specific sequences and modifications, facilitating the study of protein interactions and functions.
Medicine
In medicine, the compound is used in the development of peptide-based drugs. The protective groups help in the synthesis of peptides that can act as therapeutic agents, targeting specific biological pathways and receptors.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its use in automated peptide synthesizers allows for the efficient production of peptides for research and therapeutic applications.
作用机制
The mechanism of action of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amine and carboxylic acid functionalities, respectively, preventing unwanted side reactions during peptide bond formation. The selective removal of these groups under specific conditions allows for the stepwise assembly of peptides with high precision.
相似化合物的比较
Similar Compounds
N-Fmoc-protected amino acids: These compounds also use the Fmoc group to protect the amine functionality during peptide synthesis.
N-Boc-protected amino acids: These compounds use the Boc group to protect the amine functionality.
N-Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
The uniqueness of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid lies in its dual protection strategy, utilizing both Fmoc and Boc groups. This allows for greater flexibility and control in peptide synthesis, enabling the selective protection and deprotection of functional groups at different stages of the synthesis process.
属性
IUPAC Name |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNZDFYNPEJGF-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

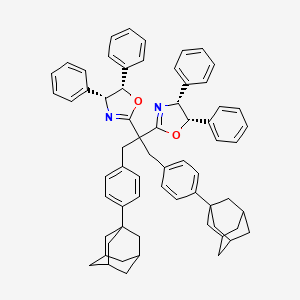

![(4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole](/img/structure/B8239542.png)
![(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239545.png)
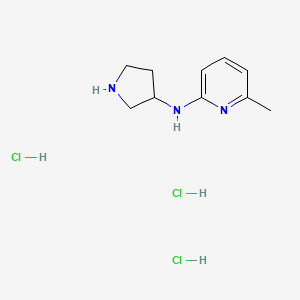
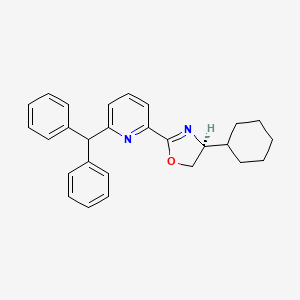
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8239584.png)
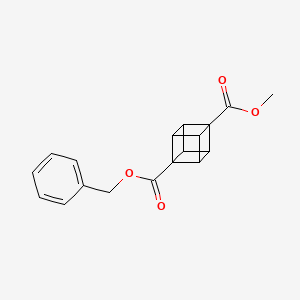
![(9R,11R)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene](/img/structure/B8239598.png)
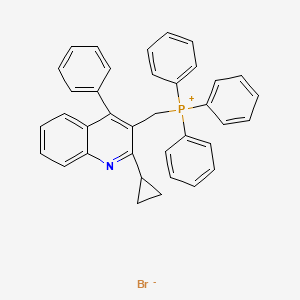
![2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8239614.png)
![6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B8239624.png)
